molecular formula C12H13N7O2 B2785834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034320-26-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Numéro de catalogue B2785834
Numéro CAS: 2034320-26-6
Poids moléculaire: 287.283
Clé InChI: UPGSRLQIXHIXIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” belongs to a class of compounds known as triazolopyrazines . These are heterocyclic compounds containing a triazole ring fused to a pyrazine ring. The compound also contains an imidazole ring and an ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrazine and imidazole rings, along with the ethoxy group . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to characterize such structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Properties such as melting point, solubility, and stability could be determined experimentally .

Applications De Recherche Scientifique

Antibacterial Activity

This compound is a derivative of triazolo [4,3-a]pyrazine and has been found to have significant antibacterial activity . It has been tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .

Antiproliferative Activity

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Inhibition of Cell Growth

The compound has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . It also induced the late apoptosis of A549 cells .

Intervention on Intracellular Signaling

The compound has been found to intervene on intracellular c-Met signaling of A549 cells . This was verified by the result of Western blot .

Inhibition of Gene Expression

The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Low Hemolytic Toxicity

The compound has been found to have low hemolytic toxicity , which is an important consideration in drug development.

Molecular Docking

Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein , which is similar to that of foretinib .

Synthesis

The compound can be synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some triazolopyrazine compounds have been found to exhibit cytotoxicity , but without specific data on this compound, it’s difficult to provide a detailed safety profile.

Orientations Futures

The future directions for research on this compound would likely depend on its properties and potential applications. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential use in medical or industrial applications .

Propriétés

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-21-12-10-18-17-9(19(10)4-3-14-12)6-15-11(20)8-5-13-7-16-8/h3-5,7H,2,6H2,1H3,(H,13,16)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGSRLQIXHIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.